molecular formula C18H19N B14504728 2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole CAS No. 63536-98-1

2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B14504728
CAS No.: 63536-98-1
M. Wt: 249.3 g/mol
InChI Key: GQQGHICQWNBDRK-UHFFFAOYSA-N
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Description

2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group attached to a butenyl chain, which is further connected to a dihydroisoindole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-phenylbut-3-en-2-one, while reduction can produce 4-phenylbutane derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, its structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylbut-3-en-2-yl)-2,3-dihydro-1H-isoindole is unique due to the presence of the isoindole ring, which imparts additional reactivity and potential for interaction with biological targets. This structural feature distinguishes it from other similar compounds and enhances its utility in various research applications .

Properties

CAS No.

63536-98-1

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2-(4-phenylbut-3-en-2-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C18H19N/c1-15(11-12-16-7-3-2-4-8-16)19-13-17-9-5-6-10-18(17)14-19/h2-12,15H,13-14H2,1H3

InChI Key

GQQGHICQWNBDRK-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)N2CC3=CC=CC=C3C2

Origin of Product

United States

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